molecular formula C12H14BrN3O3 B6356571 (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 1523525-53-2

(3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B6356571
CAS No.: 1523525-53-2
M. Wt: 328.16 g/mol
InChI Key: UXTVTAGAHVXGFA-UHFFFAOYSA-N
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Description

(3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that features a brominated nitrophenyl group and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone typically involves a multi-step process. One common method starts with the bromination of 3-nitrophenylmethanone to introduce the bromine atom at the 3-position. This is followed by a nucleophilic substitution reaction with 4-methylpiperazine to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The bromine atom can be substituted with other nucleophiles through a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitro to amine derivatives.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of brominated and nitro-substituted phenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated nitrophenyl group can participate in various binding interactions, while the piperazine moiety can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-nitrophenyl)(4-ethylpiperazin-1-yl)methanone: Similar structure with an ethyl group instead of a methyl group.

    (3-Bromo-5-nitrophenyl)(4-phenylpiperazin-1-yl)methanone: Contains a phenyl group on the piperazine ring.

    (3-Bromo-5-nitrophenyl)(4-methylpiperidin-1-yl)methanone: Features a piperidine ring instead of a piperazine ring.

Uniqueness

(3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone is unique due to the combination of a brominated nitrophenyl group and a methylpiperazine moiety. This combination imparts specific chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

(3-bromo-5-nitrophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O3/c1-14-2-4-15(5-3-14)12(17)9-6-10(13)8-11(7-9)16(18)19/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTVTAGAHVXGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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